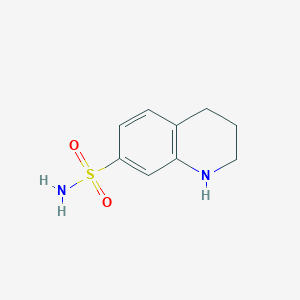

1,2,3,4-Tetrahydroquinoline-7-sulfonamide

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-7-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2,(H2,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCWWESYXRZFKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)S(=O)(=O)N)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,2,3,4-Tetrahydroquinoline-7-sulfonamide: Scaffold Analysis & Synthetic Architectures

Topic: 1,2,3,4-Tetrahydroquinoline-7-sulfonamide: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Whitepaper / Scaffold Analysis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Identity

1,2,3,4-Tetrahydroquinoline-7-sulfonamide (CAS: 1307238-87-4) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its fully aromatic quinoline counterpart, the tetrahydro- derivative offers a distinct three-dimensional topology (puckered aliphatic ring) and an ionizable secondary amine, enhancing solubility and target engagement. This moiety acts as a critical pharmacophore in inhibitors of Ribonucleotide Reductase (RNR) , Carbonic Anhydrase (CA) , and Tubulin polymerization , bridging the gap between flat aromatic intercalators and sp³-rich bioactive fragments.

Physicochemical Profile

The 7-sulfonamide substitution pattern is less common than the 6-isomer, providing unique vector exploration in the solvent-exposed regions of enzyme active sites.

| Property | Value / Descriptor | Relevance |

| IUPAC Name | 1,2,3,4-Tetrahydroquinoline-7-sulfonamide | Official nomenclature |

| CAS Number | 1307238-87-4 | Unique Identifier |

| Molecular Formula | C₉H₁₂N₂O₂S | Core stoichiometry |

| Molecular Weight | 226.29 g/mol | Fragment-like (Rule of 3 compliant) |

| cLogP | ~1.12 (Predicted) | Favorable CNS/Cell permeability |

| TPSA | 80.6 Ų | Good oral bioavailability potential |

| pKa (Sulfonamide) | ~10.1 | Weakly acidic; H-bond donor |

| pKa (Sec.[1][2][3] Amine) | ~5.0 | Weakly basic; protonatable at low pH |

Synthetic Architectures & Methodologies

Synthesizing the 7-isomer requires overcoming the natural regioselectivity of the tetrahydroquinoline (THQ) ring. Direct electrophilic substitution (e.g., chlorosulfonation) of THQ typically favors the C6 position due to the para-directing effect of the nitrogen lone pair. Therefore, indirect routes or "pre-functionalized" reduction strategies are required for high fidelity.

Strategic Analysis of Synthetic Routes

We evaluate two primary methodologies: (A) The "Reduction-First" Approach (Classical) and (B) The "Reduction-Last" Approach (Modern/High-Fidelity).

Route A: Direct Functionalization (Low Selectivity)

-

Mechanism: Protection of THQ nitrogen (e.g., Acetyl)

Chlorosulfonation. -

Flaw: Even with N-protection, the C6 position remains electronically activated. Obtaining the C7-isomer often requires difficult chromatographic separation from the C6-major product.

Route B: Reduction of Quinoline-7-sulfonamide (Recommended)

-

Mechanism: Synthesis of the fully aromatic quinoline-7-sulfonamide followed by selective reduction of the pyridine ring.

-

Advantage: Regiochemistry is fixed before the reduction step, ensuring 100% isomeric purity.

-

Green Chemistry Variant: Metal-free reduction using Hydrosilanes/B(C₆F₅)₃.

Visualization of Synthetic Logic (DOT Diagram)

Caption: Stepwise synthesis via the "Reduction-Last" strategy, ensuring regiochemical integrity of the C7-sulfonamide moiety.

Detailed Experimental Protocol

Objective: Synthesis of 1,2,3,4-Tetrahydroquinoline-7-sulfonamide via Metal-Free Transfer Hydrogenation. Note: This protocol adapts the methodology for quinoline reduction cited in recent green chemistry literature (Gandhamsetty et al., Synlett 2017).

Step 1: Amidation of Quinoline-7-sulfonyl Chloride

-

Reagents: Quinoline-7-sulfonyl chloride (1.0 eq), Ammonia (28% aq. or 7N in MeOH, 5.0 eq), THF (Solvent).

-

Procedure:

-

Dissolve quinoline-7-sulfonyl chloride in THF at 0°C.

-

Dropwise add ammonia solution.

-

Stir at Room Temperature (RT) for 2 hours.

-

Concentrate in vacuo; wash precipitate with water to remove NH₄Cl.

-

Yield: ~90-95% (White solid).

-

Step 2: Selective Reduction (The Critical Step)

This step selectively reduces the pyridine ring (1,2,3,4-positions) while leaving the benzene ring and sulfonamide intact.

-

Reagents:

-

Substrate: Quinoline-7-sulfonamide (1.0 mmol)

-

Reductant: Triethylsilane (Et₃SiH) (3.0 mmol)

-

Catalyst: Tris(pentafluorophenyl)borane [B(C₆F₅)₃] (0.5 mol%)

-

Solvent: Dichloromethane (DCM) or Toluene (Dry)

-

-

Workflow:

-

Setup: Flame-dry a 25 mL Schlenk flask under Argon.

-

Addition: Add Quinoline-7-sulfonamide and B(C₆F₅)₃ catalyst.

-

Solvation: Add dry DCM (5 mL).

-

Initiation: Add Et₃SiH dropwise via syringe. Gas evolution (H₂) may be observed.[4]

-

Reaction: Stir at RT for 12–24 hours. Monitor by TLC (the product is more polar and fluorescent).

-

Quench: Add NaHCO₃ (sat. aq.) to neutralize the Lewis acid.

-

Isolation: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane:EtOAc 6:4) to yield the tetrahydro- product.[5][6]

-

-

Validation (NMR Expectations):

-

Loss of aromatic protons at C2/C3/C4 (~7.5-8.9 ppm).

-

Appearance of aliphatic multiplets: ~3.3 ppm (C2-H), ~2.8 ppm (C4-H), ~1.9 ppm (C3-H).

-

Broad singlet at ~4.0-5.0 ppm (NH amine).

-

Medicinal Chemistry Applications & SAR

Ribonucleotide Reductase (RNR) Inhibition

The 7-sulfonamide scaffold has been identified in patent literature (e.g., US20200157066A1) as a key pharmacophore for inhibiting RNR, a rate-limiting enzyme in DNA synthesis.[1]

-

Mechanism: The sulfonamide group likely engages in hydrogen bonding with the M2 subunit residues, while the tetrahydroquinoline core mimics the shape of the ribose substrate or stabilizes the inhibitor in a hydrophobic pocket.

-

Therapeutic Utility: Targeted therapy for solid tumors and hematological malignancies.

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classic "zinc-binding groups" (ZBG) for Carbonic Anhydrases.

-

Selectivity: The bulky bicyclic THQ system provides steric clashes that may prevent binding to the ubiquitous hCA II isoform, potentially offering selectivity for tumor-associated isoforms like hCA IX or XII .

Structure-Activity Relationship (SAR) Map

Caption: SAR interaction map highlighting modifiable vectors for lead optimization.

References

-

Patent: Sulfonamide Compound or Salt Thereof. (2020). US Patent App. 2020/0157066 A1. Reference Example F10 (Synthesis of 1,2,3,4-tetrahydroquinoline-7-sulfonamide derivatives for RNR inhibition). Link

-

Gandhamsetty, N., Park, S., & Chang, S. (2017).[7][8] Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Synlett, 28(19), 2396-2400. (Methodology for metal-free reduction of quinoline core). Link

-

Ghorab, M. M., et al. (2009). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. European Journal of Medicinal Chemistry, 44(10), 4211-4217. (Anticancer SAR of quinoline sulfonamides).[2] Link

-

PubChem Compound Summary. (2024). 1,2,3,4-Tetrahydroquinoline-7-sulfonamide (CID 5226 / CAS 1307238-87-4). Link

Sources

- 1. US20200157066A1 - Sulfonamide Compound or Salt Thereof - Google Patents [patents.google.com]

- 2. ijstr.org [ijstr.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. ijstr.org [ijstr.org]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 8. Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes [organic-chemistry.org]

The Multi-Faceted Assault on Cancer: A Technical Guide to the Mechanism of Action of Quinoline-7-Sulfonamides

Introduction: The Emergence of a Privileged Scaffold in Oncology

The quinoline nucleus, a heterocyclic aromatic compound, has long been recognized as a "privileged scaffold" in medicinal chemistry, leading to the development of numerous therapeutic agents.[1][2] When coupled with a sulfonamide moiety, this structural motif gives rise to a class of compounds—quinoline-7-sulfonamides and their derivatives—that exhibit potent and diverse anticancer activities.[3] This technical guide provides an in-depth exploration of the multifaceted mechanisms of action through which these compounds exert their therapeutic effects, offering researchers and drug development professionals a comprehensive understanding of their potential in oncology.

The rationale behind the design of quinoline-sulfonamide hybrids lies in the synergistic combination of two pharmacologically active groups. Quinolines are known to inhibit a wide array of cancer-related enzymes, while sulfonamides are recognized for their ability to target key proteins in the tumor microenvironment. This molecular hybridization has yielded compounds with multi-targeted capabilities, capable of simultaneously disrupting several critical pathways essential for cancer cell survival, proliferation, and metastasis. This guide will dissect these mechanisms, providing a detailed overview of the key molecular targets and the downstream signaling cascades affected.

I. Disruption of Oncogenic Signaling: The Role of Kinase Inhibition

A primary mechanism by which quinoline-7-sulfonamides exert their anticancer effects is through the inhibition of various protein kinases, which are pivotal regulators of cellular signaling pathways frequently dysregulated in cancer.[2]

Targeting Receptor Tyrosine Kinases (RTKs)

Many quinoline-based compounds, including those with a sulfonamide group, are potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[4][5] Overexpression or mutation of EGFR is a common driver of tumorigenesis in several cancers, including non-small cell lung cancer and breast cancer.[4][5] Quinoline-7-sulfonamides can compete with ATP at the kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways like the PI3K/Akt and MAPK pathways.

Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a quinoline-7-sulfonamide derivative against EGFR.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compound (quinoline-7-sulfonamide derivative)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Phospho-specific antibody for detection

-

ELISA plates

-

Plate reader

-

-

Procedure:

-

Coat ELISA plate wells with the Poly(Glu, Tyr) substrate.

-

Add the recombinant EGFR kinase to the wells.

-

Introduce varying concentrations of the test compound to the wells. A known EGFR inhibitor (e.g., Gefitinib) should be used as a positive control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and wash the wells to remove unbound reagents.

-

Add a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add the appropriate substrate for the enzyme to generate a detectable signal (e.g., TMB for HRP).

-

Measure the signal using a plate reader.

-

Calculate the IC50 value of the test compound, which represents the concentration required to inhibit 50% of the EGFR kinase activity.

-

Inhibition of Non-Receptor Tyrosine Kinases

Beyond RTKs, quinoline-7-sulfonamides have been shown to inhibit non-receptor tyrosine kinases, such as those from the Src and Abl families.[6] These kinases are crucial for cell adhesion, migration, and invasion. By inhibiting these kinases, these compounds can effectively impede the metastatic potential of cancer cells.[6]

Targeting Serine/Threonine Kinases

The inhibitory activity of quinoline-7-sulfonamides extends to serine/threonine kinases, including Aurora kinases A and B. These kinases are essential for proper mitotic progression, and their overexpression is linked to chromosomal instability and aneuploidy, hallmarks of many cancers. Inhibition of Aurora kinases by these compounds leads to mitotic arrest and ultimately, apoptosis. Another important target is the Pim-1 kinase, a proto-oncogene that promotes cell survival and proliferation.[6]

Signaling Pathway: Kinase Inhibition by Quinoline-7-Sulfonamides

Caption: Inhibition of multiple kinases by quinoline-7-sulfonamides disrupts key cancer signaling pathways.

II. Modulating the Tumor Microenvironment: Carbonic Anhydrase Inhibition

The tumor microenvironment is characterized by hypoxia and acidosis, conditions that promote tumor progression and drug resistance. Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, play a crucial role in maintaining the acidic extracellular pH of tumors.[7][8] The sulfonamide moiety of quinoline-7-sulfonamides is a well-established zinc-binding group that can effectively inhibit these CA isoforms.[7]

By inhibiting CA IX and XII, these compounds can disrupt the pH regulation in the tumor microenvironment, leading to an increase in extracellular pH and a decrease in intracellular pH. This can sensitize cancer cells to other therapies and inhibit their metastatic potential.

| Compound Class | Target Isoform | Inhibition Constant (Ki) | Reference |

| Quinoline-based benzenesulfonamides | hCA IX | 5.5 - 116.2 nM | [7][8] |

| Quinoline-based benzenesulfonamides | hCA XII | 8.7 - 88.12 nM | [8] |

III. Induction of Programmed Cell Death: The Apoptotic Pathway

A significant outcome of the multi-targeted action of quinoline-7-sulfonamides is the induction of apoptosis, or programmed cell death.[1][9] This is achieved through various interconnected mechanisms:

-

Modulation of Bcl-2 Family Proteins: Studies have shown that these compounds can alter the expression of key apoptotic regulators, such as decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein BAX.[10][11]

-

Activation of Caspases: The inhibition of survival pathways and the induction of cellular stress by quinoline-7-sulfonamides can lead to the activation of the caspase cascade, the executioners of apoptosis.

-

Cell Cycle Arrest: By inhibiting kinases like Aurora kinases and modulating cell cycle regulators such as p53 and p21, these compounds can cause cell cycle arrest, which can trigger apoptosis if the cellular damage is irreparable.[10][11]

Experimental Workflow: Apoptosis Detection by Flow Cytometry

Caption: A streamlined workflow for assessing apoptosis induction using Annexin V/PI staining and flow cytometry.

IV. Other Notable Mechanisms of Action

The versatility of the quinoline-7-sulfonamide scaffold allows for its interaction with other important anticancer targets:

-

DNA Intercalation and Topoisomerase II Inhibition: Some quinoline derivatives have been reported to intercalate into the DNA double helix and inhibit topoisomerase II, an enzyme essential for DNA replication and repair.[6]

-

Modulation of Pyruvate Kinase M2 (PKM2): Certain quinoline-8-sulfonamide derivatives have been shown to modulate the activity of the M2 isoform of pyruvate kinase, a key enzyme in cancer cell metabolism.[12] By altering the metabolic state of cancer cells, these compounds can inhibit their growth and proliferation.[12]

-

Inhibition of Tubulin Polymerization: The disruption of the microtubule network is a validated anticancer strategy. Some quinoline derivatives have been designed to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[2]

Conclusion and Future Directions

Quinoline-7-sulfonamides represent a promising class of multi-targeted anticancer agents with a diverse and potent range of mechanisms of action. Their ability to simultaneously inhibit key kinases, modulate the tumor microenvironment, and induce apoptosis underscores their potential for overcoming the challenges of drug resistance often associated with single-target therapies. Future research should focus on optimizing the structure of these compounds to enhance their selectivity and potency for specific targets, as well as exploring their efficacy in combination with other anticancer agents. The continued investigation of this privileged scaffold holds significant promise for the development of novel and effective cancer therapeutics.

References

-

Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. ResearchGate. Available at: [Link]

-

Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids. MDPI. Available at: [Link]

-

Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids. ResearchGate. Available at: [Link]

-

New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. PubMed. Available at: [Link]

-

FDA approved Anticancer agents of sulfonamide derivatives. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed. Available at: [Link]

-

Rational Design and Computational Evaluation of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. ResearchGate. Available at: [Link]

-

New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. Semantic Scholar. Available at: [Link]

-

an overview of quinoline derivatives as anti-cancer agents. ResearchGate. Available at: [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

-

Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. PMC. Available at: [Link]

-

Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. MDPI. Available at: [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase. Semantic Scholar. Available at: [Link]

-

Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. PubMed. Available at: [Link]

Sources

- 1. New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 6. ijmphs.com [ijmphs.com]

- 7. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structural and Functional Divergence: A Technical Analysis of THQ vs. THIQ Sulfonamides in Drug Design

Executive Summary

In medicinal chemistry, the choice between 1,2,3,4-tetrahydroquinoline (THQ) and 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds is rarely arbitrary. While both serve as bicyclic, lipophilic spacers, their electronic and geometric properties diverge significantly due to the positioning of the nitrogen atom relative to the fused benzene ring.

This guide analyzes the critical differences between N-sulfonylated THQ and THIQ derivatives. We explore why a medicinal chemist would select one over the other based on vector orientation , metabolic stability , and synthetic accessibility .

Part 1: The Physicochemical Divide

The fundamental difference lies in the chemical nature of the nitrogen atom.

Electronic Character & Basicity

-

THQ (Anilinic Nitrogen): The nitrogen in THQ is directly bonded to the benzene ring. Although the heterocyclic ring is saturated, the nitrogen lone pair retains partial conjugation with the aromatic

-system. This makes the nitrogen less basic (pKa of conjugate acid -

THIQ (Aliphatic Nitrogen): The nitrogen in THIQ is separated from the benzene ring by a methylene bridge (C1). It behaves as a typical secondary benzylamine . The lone pair is localized, making it more basic (pKa of conjugate acid

9.3–9.5) and highly nucleophilic.

Impact on Sulfonylation

The difference in nucleophilicity dictates the synthetic conditions required for N-sulfonylation (formation of the sulfonamide).

| Feature | Tetrahydroquinoline (THQ) | Tetrahydroisoquinoline (THIQ) |

| Nitrogen Type | Alkyl-Aniline (Hybridized sp | Secondary Aliphatic Amine (sp |

| Nucleophilicity | Low | High |

| Reaction Rate | Slower; often requires stronger bases or heat | Fast; proceeds rapidly with mild bases |

| pKa (Conjugate Acid) | ~5.3 | ~9.3 |

| Electronic Effect | Electron-donating to Phenyl ring (via resonance) | Inductive effect only (via methylene) |

Part 2: Structural Geometry & Vector Analysis

The spatial arrangement of the sulfonamide group (

Conformational Analysis

-

THQ (Half-Chair): The fused benzene ring imposes planarity on atoms C8a-N1-C2-C3. The ring typically adopts a half-chair or sofa conformation. The N-sulfonyl vector projects out of the phenyl plane at a distinct angle, often creating a "kinked" geometry that is rigid.

-

THIQ (Twisted Half-Chair): The THIQ ring is more flexible. It typically exists in an equilibrium of twisted half-chair conformers. The separation of the nitrogen from the rigid phenyl anchor allows the sulfonamide group to sweep a larger conformational volume, offering better "induced fit" potential but higher entropic penalty upon binding.

Vector Logic Diagram

The following diagram illustrates the decision logic for selecting between THQ and THIQ based on the desired exit vector from the binding pocket.

Figure 1: Decision tree for scaffold selection based on pharmacophore vector requirements.

Part 3: Synthetic Workflows

The synthesis of these sulfonamides requires distinct precursors. THIQ derivatives are often accessed via the Pictet-Spengler reaction, while THQ derivatives are typically formed via Quinoline Reduction .

Detailed Protocols

Protocol A: Synthesis of N-Sulfonyl-1,2,3,4-Tetrahydroquinoline

Mechanism: Reduction of quinoline followed by base-mediated sulfonylation.

-

Reduction: Dissolve quinoline (10 mmol) in MeOH (30 mL). Add NaBH

CN (30 mmol) and glacial acetic acid (catalytic) at 0°C. Stir at RT for 4h. Quench with NaHCO -

Sulfonylation: To the crude THQ (1.0 eq) in anhydrous DCM (0.2 M), add Pyridine (3.0 eq) or Et

N (excess). -

Addition: Add Arylsulfonyl chloride (1.2 eq) dropwise at 0°C. Note: Reaction may be sluggish due to low nucleophilicity.

-

Workup: Heat to reflux if necessary (40°C) for 12h. Wash with 1M HCl (to remove pyridine) and Brine.

Protocol B: Synthesis of N-Sulfonyl-1,2,3,4-Tetrahydroisoquinoline

Mechanism: Pictet-Spengler cyclization followed by rapid sulfonylation.

-

Cyclization: Combine Phenethylamine (10 mmol) and Paraformaldehyde (12 mmol) in Formic Acid (10 mL). Reflux for 16h. Basify with NaOH to pH 10. Extract with EtOAc to yield 1,2,3,4-THIQ.

-

Sulfonylation: Dissolve THIQ (1.0 eq) in DCM (0.2 M) with Et

N (1.5 eq). -

Addition: Add Arylsulfonyl chloride (1.1 eq) at 0°C.

-

Workup: Reaction is usually complete within 1-2h at RT due to high nucleophilicity.

Synthetic Pathway Visualization

Figure 2: Comparative synthetic routes highlighting the reactivity differences in the sulfonylation step.

Part 4: ADME & Metabolic Stability

The metabolic fate of these scaffolds differs significantly, influencing the "soft spots" medicinal chemists must protect.

Tetrahydroquinoline (THQ) Liabilities

-

Aromatization: The most unique liability of THQ is the potential for dehydrogenation back to the fully aromatic quinoline. This is driven by the stability of the aromatic system.

-

C4-Hydroxylation: CYP450 enzymes (e.g., CYP3A4) often hydroxylate the C4 position (benzylic).

-

Mitigation: Substitution at C2 or C4 (e.g., gem-dimethyl) blocks aromatization and hinders metabolic access.

Tetrahydroisoquinoline (THIQ) Liabilities

-

4-Hydroxylation: As seen in debrisoquine derivatives, the C4 position is a major site of metabolism.

-

Benzylic Oxidation (C1): The C1 position (between the Nitrogen and the Phenyl ring) is doubly activated (benzylic +

-amino). It is prone to oxidation to the lactam or iminium ion species. -

N-Dealkylation: While sulfonylation prevents N-dealkylation, the C1 oxidation remains a risk.

| Metabolic Risk | THQ Sulfonamide | THIQ Sulfonamide |

| Aromatization | High (to Quinoline) | Low (Isoquinoline formation is difficult) |

| Major Oxidative Site | C4 (Benzylic) | C4 (Benzylic) & C1 (Benzylic/ |

| CYP Interaction | Often acts as CYP inhibitor | Substrate for CYP2D6 (polymorphic) |

References

-

Romanelli, G. P., et al. (2010). "A suitable preparation of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines... with a reusable Preyssler heteropolyacid as catalyst." Molecular Diversity. Link

-

Scott, J. D., et al. (2021). "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances. Link

-

Ohta, S., et al. (1990). "Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds." Life Sciences. Link

-

He, L., et al. (2013). "1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide." Acta Crystallographica Section E. Link

-

NIST Chemistry WebBook. "1,2,3,4-Tetrahydroisoquinoline." Link

Targeting the Colchicine Site: A Technical Guide to Tubulin Polymerization Inhibition by Tetrahydroquinoline Sulfonamides

Part 1: The Mechanistic Basis

The Target: Microtubule Dynamics and the Colchicine Binding Site

Microtubules are dynamic polymers composed of

Tetrahydroquinoline (THQ) sulfonamides function as Colchicine Binding Site Inhibitors (CBSIs) .[5] Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the inter-dimer interface), CBSIs bind to a deep hydrophobic pocket located at the intra-dimer interface between the

Mechanism of Action:

-

Binding: The THQ sulfonamide binds to the

-tubulin subunit, specifically interacting with residues Cys241 , Leu248 , Asn258 , and Lys352 . -

Conformational Lock: Binding induces a curved conformation in the tubulin dimer that is sterically incompatible with the straight protofilament structure required for microtubule assembly.

-

Catastrophe: The presence of drug-bound dimers at the growing microtubule tip prevents the addition of new dimers, leading to rapid depolymerization (catastrophe).

-

Mitotic Arrest: The cell fails to form a functional mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC) and arresting the cell in the G2/M phase .

-

Apoptosis: Prolonged arrest leads to the phosphorylation of Bcl-2 family proteins and the initiation of apoptotic pathways.

Pathway Visualization

Figure 1: The cascade of biological events triggered by THQ sulfonamide binding to tubulin, leading from molecular interaction to cellular phenotype.[5]

Part 2: Structure-Activity Relationship (SAR)

The potency of THQ sulfonamides relies on a precise spatial arrangement that mimics the pharmacophore of colchicine and combretastatin A-4 (CA-4).

The Pharmacophore Triad

-

The Scaffold (THQ): The tetrahydroquinoline ring acts as a rigid hydrophobic core, replacing the B-ring of colchicine. It positions the substituents in the correct vector space.

-

The Linker (Sulfonamide): The

bridge provides critical hydrogen bonding interactions (often with Thr179 or Val181 of -

The Tail (Aryl Group): A 3,4,5-trimethoxyphenyl moiety is frequently required to occupy the accessory hydrophobic pocket, maximizing van der Waals contacts with Val238 and Cys241 .

Comparative Potency Data

The following table summarizes the impact of structural variations on tubulin polymerization inhibition (

| Compound Variant | R1 (Sulfonamide N) | R2 (Aryl Ring) | Tubulin Polymerization IC50 (µM) | HeLa GI50 (µM) | SAR Insight |

| Reference (CA-4) | N/A | N/A | 1.0 - 2.0 | 0.005 | Natural product benchmark. |

| THQ-1 (Basic) | H | Phenyl | > 20.0 | > 50.0 | Lacks hydrophobic bulk; weak binding. |

| THQ-2 (Optimized) | 4-Methoxybenzyl | 3,4,5-Trimethoxyphenyl | 1.5 - 3.0 | 0.05 - 0.20 | Trimethoxy group critical for CBS affinity. |

| THQ-3 (Bulky) | H | Naphthyl | 5.0 - 8.0 | 2.5 | Steric clash reduces fit in the pocket. |

| THQ-4 (Polar) | H | 4-Aminophenyl | > 50.0 | Inactive | Polar groups destabilize hydrophobic pocket interaction. |

Part 3: Experimental Validation - In Vitro

Turbidimetry Assay (The Gold Standard)

Principle: Microtubule polymerization scatters light.[6][7] By measuring absorbance at 340 nm over time at

Reagents:

-

Purified Tubulin: >99% pure, bovine or porcine brain (Cytoskeleton Inc. or equivalent).

-

G-PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM

, 0.5 mM EGTA, 1 mM GTP (Guanosine Triphosphate), 5-10% Glycerol.[8] -

Control: Paclitaxel (Enhancer), Nocodazole (Inhibitor), DMSO (Vehicle).

Protocol:

-

Preparation: Pre-warm the microplate reader to

. Prepare 100x stocks of THQ compounds in DMSO. -

Master Mix: Dilute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3.0 – 4.0 mg/mL. Keep strictly on ice.

-

Plating: Add 5 µL of compound stock to a pre-warmed 96-well half-area plate.

-

Initiation: Rapidly add 45 µL of the Tubulin/GTP Master Mix to the wells. Final DMSO concentration should be <1%.[8]

-

Measurement: Immediately start kinetic reading at 340 nm every 30 seconds for 60 minutes.

-

Analysis: Calculate the

based on the inhibition of the maximum polymerization rate (

Assay Workflow Diagram

Figure 2: Step-by-step workflow for the high-throughput turbidimetric evaluation of tubulin polymerization inhibitors.

Part 4: Cellular Evaluation Protocols

To confirm that in vitro binding translates to biological efficacy, cellular assays are mandatory.

Cell Cycle Analysis (Flow Cytometry)

Objective: To quantify the percentage of cells arrested in the G2/M phase. Protocol:

-

Seed Cells: Plate HeLa or MCF-7 cells (

cells/well) in 6-well plates. Incubate 24h. -

Treatment: Treat with THQ sulfonamide at

concentrations for 24h. -

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at

. -

Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at

in the dark. -

Acquisition: Analyze >10,000 events using a flow cytometer (excitation 488 nm, emission 585 nm).

-

Result: A distinct peak shift to the 4N DNA content indicates G2/M arrest.

Immunofluorescence Microscopy

Objective: Visual confirmation of microtubule network disruption. Protocol:

-

Grow cells on glass coverslips. Treat with compound for 12-24h.

-

Fix with 4% paraformaldehyde (warm) or Methanol (cold).

-

Permeabilize with 0.5% Triton X-100.

-

Block with 5% BSA.

-

Incubate with Anti-

-tubulin antibody (primary) followed by a FITC/AlexaFluor-488 conjugated secondary antibody. -

Counterstain nucleus with DAPI.

-

Observation: Treated cells will display diffuse tubulin staining and fragmented microtubules, unlike the organized filamentous network in controls.

Part 5: In Silico Molecular Docking

Software: Schrödinger Glide, AutoDock Vina, or Gold. PDB Template: 1SA0 (Tubulin-DAMA-colchicine) or 4O2B (Tubulin-Colchicine).

Docking Protocol:

-

Grid Generation: Center the grid box on the colchicine ligand in the

-tubulin subunit. -

Constraints: Set H-bond constraints on Cys241 (sulfhydryl) and Val181 (backbone).

-

Validation: Re-dock the native ligand (colchicine). RMSD should be < 2.0 Å.

-

Scoring: Look for Glide Scores (or equivalent binding energies) < -8.0 kcal/mol.

-

Critical Interaction Check:

-

Are the trimethoxy oxygens accepting H-bonds?

-

Is the sulfonamide oxygen H-bonding with the backbone of

-tubulin loop T7?

-

References

-

Wang, L., et al. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity.[9] Molecules, 27(5), 1537.[9]

-

Romagnoli, R., et al. (2020). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. European Journal of Medicinal Chemistry, 208, 112847.[5]

-

Cytoskeleton Inc. Tubulin Polymerization Assay Protocol (Cat. # BK006P).[6]

-

Lu, Y., et al. (2012). Colchicine Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals, 5(12), 1369-1402.

-

RCSB Protein Data Bank. Structure of Tubulin-Colchicine Complex (PDB ID: 4O2B).

Sources

- 1. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. cytoskeleton.com [cytoskeleton.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Evaluating the Carbonic Anhydrase Inhibitory Potential of 7-Sulfamoyltetrahydroquinolines

Audience: Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles - Carbonic Anhydrases as Therapeutic Targets

Carbonic Anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes (metalloenzymes) that are fundamental to life.[1][2] They catalyze a simple but vital physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] This reaction is critical for a vast array of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and various biosynthetic reactions like gluconeogenesis and lipogenesis.[4]

There are at least 15 known human CA isoforms, each with distinct tissue distribution, subcellular localization, and catalytic activity.[2][5] For instance, CA I and II are abundant cytosolic isoforms, while CA IX and XII are transmembrane proteins that are overexpressed in many hypoxic tumors and are linked to cancer progression.[2][5] This isoform diversity and their involvement in numerous pathologies make CAs highly attractive and well-validated therapeutic targets.[6] Consequently, CA inhibitors (CAIs) have been clinically successful for decades in treating conditions like glaucoma, epilepsy, edema, and altitude sickness.[6][7][8]

Section 2: The Pharmacophore - Mechanism of Sulfonamide-Based Inhibition

The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group (ZBG) for carbonic anhydrase inhibition. Its mechanism of action is well-established. The active site of a carbonic anhydrase enzyme features a Zn²⁺ ion coordinated by three histidine residues and a water molecule (or a hydroxide ion, depending on the pH). This zinc-bound hydroxide is the key nucleophile that attacks the CO₂ substrate.[2][3]

Sulfonamide inhibitors function by mimicking the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide anion (R-SO₂NH⁻) acts as a potent ligand, coordinating directly to the Zn²⁺ ion and displacing the catalytically essential water/hydroxide molecule.[2] This binding effectively shuts down the enzyme's catalytic cycle. The affinity and selectivity of a sulfonamide inhibitor are determined not only by this primary zinc-binding interaction but also by how the rest of the molecule (the "tail") interacts with amino acid residues within and around the active site cavity.[9][10]

Caption: Binding mechanism of a sulfonamide inhibitor in the CA active site.

Section 3: Rationale for the 7-Sulfamoyltetrahydroquinoline Scaffold

The choice of a scaffold to append to the sulfonamide ZBG is a critical drug design decision that dictates inhibitory potency and, crucially, isoform selectivity. While the sulfonamide group anchors the molecule to the catalytic zinc, the tetrahydroquinoline "tail" is designed to extend into the active site funnel, forming additional interactions with surrounding amino acid residues.[9]

Why Tetrahydroquinoline?

-

Structural Rigidity and Defined Vector: The fused ring system of tetrahydroquinoline provides a semi-rigid structure that can position substituent groups in a well-defined three-dimensional orientation, facilitating specific interactions with the enzyme.

-

Tunable Chemistry: The scaffold offers multiple positions for chemical modification, allowing for systematic exploration of the structure-activity relationship (SAR). Modifications can be made to alter hydrophobicity, hydrogen bonding potential, and steric bulk to optimize binding for a target isoform.

-

Exploiting Isoform Differences: The active sites of CA isoforms, while highly conserved at the zinc-coordinating residues, differ in the amino acids that line the middle and outer rims of the catalytic pocket. A well-designed tetrahydroquinoline tail can exploit these subtle differences to achieve selective inhibition of a desired isoform (e.g., tumor-associated CA IX) over off-target, ubiquitous isoforms (e.g., CA I and II).[11][12]

Section 4: Experimental Workflow for Inhibitory Potential Assessment

A systematic and rigorous workflow is essential to accurately determine the inhibitory profile of a novel compound series like 7-sulfamoyltetrahydroquinolines. This process involves primary screening, determination of inhibition constants, and profiling against a panel of relevant isoforms.

Caption: A typical workflow for evaluating novel CA inhibitors.

Section 5: Detailed Protocol - Colorimetric In Vitro CA Inhibition Assay

This protocol describes a common and robust method for measuring CA inhibition based on the enzyme's esterase activity. Active CA catalyzes the hydrolysis of an ester substrate (e.g., 4-nitrophenyl acetate), releasing a chromophore (4-nitrophenol) that can be quantified spectrophotometrically at 405 nm.[13]

Rationale for Methodological Choices

-

Colorimetric Detection: This method is preferred for its simplicity, cost-effectiveness, and suitability for high-throughput screening in a 96-well plate format.

-

Kinetic Mode: Measuring the absorbance over time (kinetic mode) provides the reaction rate (slope), which is a more accurate measure of enzyme activity than a single endpoint reading. This minimizes errors from slight variations in timing.[13][14]

-

Inclusion of Controls: A full set of controls is non-negotiable for a self-validating experiment. They ensure that any observed inhibition is due to the test compound's specific action on the enzyme and not due to solvent effects, compound absorbance, or other artifacts.

Materials and Reagents

-

CA Assay Buffer: e.g., 10 mM Tris-HCl, pH 7.5-8.0.

-

Purified Human CA Isoforms: Recombinant hCA I, II, IX, XII, etc.

-

CA Substrate: 4-Nitrophenyl Acetate (4-NPA) solution in a water-miscible solvent like acetonitrile.

-

Test Compounds: 7-sulfamoyltetrahydroquinoline derivatives dissolved in DMSO (100X final concentration).

-

Positive Control Inhibitor: Acetazolamide (a well-characterized, potent CAI).[13]

-

Apparatus: 96-well clear flat-bottom plate, multichannel pipette, microplate reader capable of kinetic measurements at 405 nm.

Step-by-Step Experimental Procedure

-

Plate Setup: Design the plate map to include all necessary wells in duplicate or triplicate:

-

Blank: Assay Buffer only.

-

Enzyme Control (EC) / 100% Activity: Enzyme + Solvent (DMSO).

-

Solvent Control (SC): Same as EC, to validate that the solvent (e.g., 1% DMSO) does not inhibit the enzyme.

-

Test Compound (S): Enzyme + Test Compound.

-

Compound Background (CB): Test Compound + Buffer (no enzyme) to check for compound interference at 405 nm.

-

Positive Control (PC): Enzyme + Acetazolamide.

-

-

Reagent Preparation:

-

Prepare a working solution of CA enzyme in cold Assay Buffer. The final concentration should yield a linear reaction rate for at least 30-60 minutes.

-

Prepare serial dilutions of test compounds and the positive control in DMSO.

-

-

Assay Execution (Volumes for a 200 µL final reaction):

-

To appropriate wells, add 188 µL of Assay Buffer.

-

Add 2 µL of DMSO (for EC/SC wells) or 2 µL of the appropriate compound/inhibitor stock solution (for S, CB, and PC wells).

-

Add 10 µL of the CA enzyme working solution to all wells except the Blank and CB wells.

-

Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 10-15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[13][14]

-

Reaction Initiation: Place the plate in the microplate reader. Initiate the reaction by adding 10 µL of the 4-NPA substrate solution to all wells using a multichannel pipette.

-

Measurement: Immediately begin measuring the absorbance at 405 nm (A₄₀₅) in kinetic mode, taking readings every 60 seconds for 30-60 minutes at room temperature.[13][14]

-

Data Analysis and Interpretation

-

Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope (ΔA₄₀₅ / Δt) from the linear portion of the kinetic curve.[14]

-

Calculate Percent Inhibition:

-

Correct the rates of test compound wells by subtracting the rate of their corresponding background control (if any).

-

Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] * 100

-

-

Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Determine Inhibition Constant (Kᵢ): If the inhibition is competitive, the IC₅₀ value can be converted to the more absolute inhibition constant, Kᵢ, using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

Section 6: Presenting Data and Building Structure-Activity Relationships

The ultimate goal of the initial screening is to generate clear, comparable data that can guide the drug development process. Summarizing the inhibition constants (Kᵢ) for a series of analogs against a panel of CA isoforms in a table is the standard and most effective way to visualize the SAR.

Table 1: Exemplary Inhibition Data for a Hypothetical Series of 7-Sulfamoyltetrahydroquinoline Analogs

| Compound ID | R¹ Group | R² Group | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Selectivity Index (CA II / CA IX) |

| STQ-01 | H | H | 150.4 | 85.2 | 25.6 | 30.1 | 3.3 |

| STQ-02 | CH₃ | H | 135.8 | 70.1 | 15.3 | 22.8 | 4.6 |

| STQ-03 | H | F | 210.2 | 95.6 | 8.4 | 11.5 | 11.4 |

| STQ-04 | H | OCH₃ | 350.5 | 152.3 | 98.7 | 112.4 | 1.5 |

| AAZ | - | - | 250 | 12 | 25 | 5.7 | 0.48 |

(Note: Data are hypothetical and for illustrative purposes only. AAZ = Acetazolamide, reference compound.)

From such a table, a scientist can derive critical SAR insights. For example, the hypothetical data above suggests that adding a small, electron-withdrawing fluorine atom at the R² position (STQ-03) significantly improves potency and selectivity for the tumor-associated isoform CA IX over the ubiquitous cytosolic isoform CA II. Conversely, a bulky, electron-donating methoxy group (STQ-04) is detrimental to activity. This information is invaluable for guiding the synthesis of the next generation of compounds.

Section 7: References

-

Carbonic anhydrase inhibitor - Wikipedia.

-

Zulfiqar, N., Asif, M. U., & Ahmed, A. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science.

-

Bhat, A. A., et al. (2019). Carbonic Anhydrases and their Physiological Roles. MOL2NET.

-

Patsnap Synapse. (2024). What are CAs inhibitors and how do they work?

-

Ilis, D., et al. (2014). Clinical applications of the carbonic anhydrase inhibitors in ophthalmology. Expert Review of Ophthalmology. [Link]

-

Supuran, C. T. (2012). Therapeutic applications of the carbonic anhydrase inhibitors. Discovery medicine. [Link]

-

Aikkal, R. (2025). The Role of Carbonic Anhydrase 1 (CA1) in Physiological and Pathological Processes. ResearchGate.

-

Occhipinti, R., & Boron, W. F. (2015). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. International Journal of Molecular Sciences. [Link]

-

Supuran, C. T. (2023). Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism. Frontiers in Chemistry.

-

Dolittle, D. (2023). The biological importance of carbonic anhydrase enzyme. Life Lines by Dr. Dolittle.

-

Angeli, A., et al. (2021). Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).

-

Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem.

-

Abdel-Maksoud, M. S., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules. [Link]

-

MilliporeSigma. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).

-

Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. [Link]

-

Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387).

-

Poulsen, S. A., & Supuran, C. T. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Carbohydrate-Based Sulfamates as Carbonic Anhydrase Inhibitors. SciSpace.

-

D'Ascenzio, M., et al. (2010). Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme--ligand X-ray studies. Journal of Medicinal Chemistry. [Link]

-

Scribd. (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors.

-

Angeli, A., et al. (2021). Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against iso. Semantic Scholar.

-

protocols.io. (2019). Carbonic Anhydrase Activity Assay.

-

Angeli, A., et al. (2021). Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

- 1. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mathewsopenaccess.com [mathewsopenaccess.com]

- 7. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 8. What are CAs inhibitors and how do they work? [synapse.patsnap.com]

- 9. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme--ligand X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assaygenie.com [assaygenie.com]

Technical Guide: RORγt Inverse Agonist Activity of Tetrahydroquinoline Sulfonamide Analogs

Executive Summary

The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is the master transcription factor driving the differentiation of Th17 cells and the production of pro-inflammatory cytokines IL-17A and IL-17F. Dysregulation of the RORγt-Th17 axis is a primary driver in autoimmune pathologies such as psoriasis, multiple sclerosis (MS), and rheumatoid arthritis.

While RORγt antagonists merely block ligand binding, inverse agonists actively suppress basal transcriptional activity by destabilizing the receptor's Helix 12 (H12), thereby recruiting corepressors (e.g., NCoR) instead of coactivators. This guide focuses on Tetrahydroquinoline (THQ) Sulfonamide analogs , a potent class of small-molecule inverse agonists. It details their mechanism of action, structure-activity relationships (SAR), synthesis, and validation via TR-FRET and cellular differentiation assays.

Molecular Mechanism of Action[1][2][3][4]

The Th17/RORγt Axis

RORγt is expressed exclusively in immune cells. In the presence of IL-6 and TGF-β, naïve CD4+ T cells upregulate RORγt.[1] The receptor binds to ROR response elements (ROREs) in the DNA, recruiting coactivators like SRC-1/2 via its activation function-2 (AF-2) domain (Helix 12). This complex drives the transcription of Il17a, Il17f, and Il23r.

Mechanism of Inverse Agonism

Tetrahydroquinoline sulfonamides bind to the ligand-binding domain (LBD) of RORγt. Unlike neutral antagonists, these compounds induce a conformational change that displaces Helix 12. This prevents the hydrophobic cleft formation required for coactivator binding and instead favors the recruitment of corepressors, actively silencing gene expression.

Figure 1: Mechanism of RORγt inverse agonism in the Th17 differentiation pathway.

Medicinal Chemistry & SAR

The tetrahydroquinoline (THQ) scaffold serves as a rigid core that orients the sulfonamide linker and the pendant aryl group into the hydrophobic pocket of RORγt.

Key Structural Features

-

Core: 1,2,3,4-Tetrahydroquinoline.[2]

-

Linker:

-Sulfonyl group ( -

Aryl Tail: Often a phenyl ring with electron-withdrawing groups (e.g., 4-CN, 4-CF3) or lipophilic substituents to engage the deep hydrophobic pocket.

-

C-Ring Modifications: Substituents on the THQ benzene ring (positions 5-8) or the saturated ring (positions 2-4) modulate metabolic stability and potency.

Structure-Activity Relationship (SAR) Summary[3][7]

| Structural Region | Modification | Effect on Activity / Property |

| N1-Sulfonyl | Replacement with Carbonyl (Amide) | Drastic loss of potency; geometry of |

| Aryl Tail (R1) | 4-Cyanophenyl | High potency; forms critical H-bonds in the pocket. |

| Aryl Tail (R1) | 2,4-Dichlorophenyl | Increased lipophilicity, often improves cellular potency but lowers solubility. |

| THQ Core (C4) | Methyl/Ethyl substitution | Can introduce chirality; specific enantiomers often show >100x selectivity. |

| THQ Core (C6/7) | Fluorine substitution | Improves metabolic stability (blocks P450 oxidation) without sacrificing potency. |

Data synthesized from representative studies on N-sulfonyl-tetrahydroquinolines [1, 2].[3]

Synthesis Scheme

The synthesis of these analogs typically follows a convergent route involving the sulfonylation of a tetrahydroquinoline intermediate.

Figure 2: General synthetic route for N-sulfonyl-tetrahydroquinoline analogs.

Experimental Protocols

Protocol A: Chemical Synthesis (Representative Procedure)

Based on standard protocols for sulfonamide synthesis [2].

-

Reagents: 1,2,3,4-tetrahydroquinoline (1.0 eq), 4-cyanobenzenesulfonyl chloride (1.1 eq), Pyridine (2.0 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the tetrahydroquinoline derivative in dry DCM under nitrogen atmosphere.

-

Add pyridine and cool the mixture to 0°C.

-

Slowly add 4-cyanobenzenesulfonyl chloride (dissolved in minimal DCM) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4–12 hours (monitor by TLC/LC-MS).

-

Workup: Quench with water, extract with DCM (3x). Wash organics with 1N HCl (to remove pyridine), brine, and dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Protocol B: TR-FRET Coactivator Recruitment Assay

This biochemical assay measures the ability of the compound to disrupt the interaction between the RORγt-LBD and a coactivator peptide (e.g., SRC1).

Principle:

-

Donor: Terbium (Tb)-labeled anti-GST antibody binding to GST-RORγt-LBD.

-

Acceptor: Fluorescein-labeled coactivator peptide (e.g., D22).[4]

-

Signal: High FRET signal indicates agonist/basal state (coactivator bound). Low FRET signal indicates inverse agonism.

Step-by-Step:

-

Buffer Preparation: TR-FRET Coregulator Buffer (Invitrogen or equivalent). Add 5 mM DTT fresh.

-

Reagents:

-

GST-RORγt-LBD (5 nM final).

-

Tb-anti-GST Antibody (5 nM final).[5]

-

Fluorescein-SRC1 peptide (100-200 nM final).

-

Test compounds (DMSO stocks).

-

-

Workflow:

-

Dispense 10 µL of test compound (diluted in buffer, <1% DMSO final) into 384-well black/white plates.

-

Add 10 µL of 2x Protein/Antibody mix. Incubate 15 mins.

-

Add 10 µL of 2x Peptide mix.

-

Incubate 1 hour at Room Temperature in the dark.

-

-

Read: Plate reader (e.g., EnVision). Excitation: 340 nm.[4][6] Emission 1: 495 nm (Tb). Emission 2: 520 nm (Fluorescein).[6]

-

Analysis: Calculate Ratio (520/495). Plot % Inhibition vs. Log[Concentration] to determine IC50.

Figure 3: TR-FRET Assay Principle for detecting RORγt Inverse Agonists.

Protocol C: Mouse Th17 Cell Differentiation Assay

Purpose: Validates that the biochemical potency translates to cellular functional suppression [3].

-

Cell Isolation: Isolate naïve CD4+ T cells (CD4+ CD62L+ CD44- low) from mouse spleens (C57BL/6) using magnetic bead sorting.

-

Activation: Plate cells in anti-CD3 (coated) and soluble anti-CD28 antibodies.

-

Differentiation Cocktail:

-

TGF-β1 (2 ng/mL)

-

IL-6 (20 ng/mL)

-

Anti-IL-4 and Anti-IFNγ (to block Th2/Th1 fates).

-

-

Treatment: Add THQ sulfonamide analogs at varying concentrations (e.g., 0.1 nM – 10 µM) at the time of seeding.

-

Incubation: 72–96 hours at 37°C, 5% CO2.

-

Readout: Collect supernatant. Measure IL-17A concentration via ELISA or MSD.

-

Control: DMSO treated cells (100% differentiation).

-

Metric: IC50 of IL-17A inhibition.

-

References

-

Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent RORγt Inverse Agonists. Source: European Journal of Medicinal Chemistry (2020).[7] URL:[Link]

-

Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable RORγt Inverse Agonists. Source: Journal of Medicinal Chemistry (2024).[2] URL:[Link]

-

In vivo regulation of gene expression and T helper type 17 differentiation by RORγt inverse agonists. Source: Immunology (2012).[8] URL:[Link]

Sources

- 1. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Estrogen receptor alpha/co-activator interaction assay - TR-FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

Methodological & Application

Synthesis of 1,2,3,4-tetrahydroquinoline-7-sulfonamide from quinoline precursors

Application Note: Regioselective Synthesis of 1,2,3,4-Tetrahydroquinoline-7-Sulfonamide

Executive Summary

Synthesizing 1,2,3,4-tetrahydroquinoline-7-sulfonamide presents a specific regiochemical challenge. Direct electrophilic aromatic substitution (EAS)—such as chlorosulfonation—of quinoline or 1,2,3,4-tetrahydroquinoline (THQ) typically yields the C8 or C6 isomers, respectively, due to electronic directing effects. Consequently, a "brute force" sulfonation of the core heterocycle is chemically non-viable for high-purity C7-functionalization.

This guide details a regio-defined synthetic protocol starting from 7-nitroquinoline . This route utilizes a "Sandmeyer-first, Reduction-second" strategy to guarantee the position of the sulfonamide group before the heterocyclic ring is saturated. This approach avoids the complex protection/deprotection steps required if one were to attempt functionalization of the tetrahydroquinoline scaffold directly.

Strategic Analysis & Retrosynthesis

The Regioselectivity Problem

-

Quinoline: Nitration or sulfonation occurs primarily at C5 and C8 (kinetic/thermodynamic control).

-

1,2,3,4-Tetrahydroquinoline (THQ): The nitrogen lone pair strongly activates the ring. Even when protected (e.g., N-acetyl-THQ), the directing effect favors the para-position relative to the nitrogen, yielding the C6-isomer .

Synthetic Pathway Visualization

Figure 1: Critical path for the regioselective synthesis of the target molecule. Note that the quinoline ring is reduced in the final step to prevent interference during the diazonium chemistry.

Detailed Experimental Protocols

Step 1: Selective Reduction of 7-Nitroquinoline

Objective: Reduce the nitro group to an amine without hydrogenating the quinoline ring. Rationale: Catalytic hydrogenation (H2/Pd) often reduces the pyridine ring of quinolines. We use Iron (Fe) or Tin(II) Chloride (SnCl2) for chemoselectivity.

-

Reagents: 7-Nitroquinoline (1.0 eq), Iron powder (3.0 eq), Ammonium Chloride (NH4Cl, 5.0 eq), Ethanol/Water (3:1).

-

Protocol:

-

Dissolve 7-nitroquinoline in Ethanol/Water (3:1 v/v).

-

Add solid NH4Cl and Iron powder.

-

Reflux vigorously for 2–4 hours. Monitor by TLC (the amine is more polar and fluorescent).

-

Workup: Filter hot through Celite to remove iron oxides. Wash the pad with hot ethanol.

-

Concentrate the filtrate. Basify with saturated NaHCO3 and extract with Ethyl Acetate (3x).

-

Dry over Na2SO4 and concentrate to yield 7-aminoquinoline as a yellowish solid.

-

Step 2: Meerwein Sulfonation (The "Sandmeyer" Route)

Objective: Convert the C7-amine to a C7-sulfonyl chloride. Mechanism: Diazotization followed by copper-catalyzed reaction with sulfur dioxide.

-

Reagents: 7-Aminoquinoline, NaNO2, Conc. HCl, Glacial Acetic Acid, SO2 gas (or Na2S2O5), CuCl2 (cat).

-

Protocol:

-

Diazotization: Suspend 7-aminoquinoline (10 mmol) in conc. HCl (5 mL) and AcOH (15 mL). Cool to -5°C. Dropwise add NaNO2 (11 mmol) in minimal water. Stir for 30 min at -5°C to form the diazonium salt.

-

Sulfur Dioxide Source: In a separate vessel, saturate glacial acetic acid with SO2 gas (bubbling) or prepare a mixture of Na2S2O5 in acetic acid. Add CuCl2 (20 mol%) to this solution.

-

Coupling: Pour the cold diazonium solution into the stirring SO2/CuCl2 mixture. Caution: Vigorous gas evolution (N2).

-

Allow to warm to room temperature and stir for 2 hours.

-

Quench: Pour onto ice-water. The quinoline-7-sulfonyl chloride may precipitate. If not, extract immediately with DCM (sulfonyl chlorides are moisture sensitive).

-

Step 3: Sulfonamide Formation

Objective: Stabilize the sulfonyl group before ring reduction.

-

Reagents: Quinoline-7-sulfonyl chloride (crude from Step 2), Ammonia (aq. or in dioxane), or a specific amine (R-NH2).

-

Protocol:

-

Dissolve the crude sulfonyl chloride in dry DCM or THF.

-

Cool to 0°C.

-

Add excess Ammonia (or the specific amine + Et3N).

-

Stir at RT for 1 hour.

-

Workup: Wash with water, brine, dry over MgSO4.

-

Purification: Recrystallize from Ethanol or flash chromatography (Hexane/EtOAc) to isolate quinoline-7-sulfonamide .

-

Step 4: Selective Reduction to 1,2,3,4-Tetrahydroquinoline

Objective: Reduce the pyridine ring of the quinoline core while leaving the sulfonamide intact. Method: Catalytic Hydrogenation or Hydride Reduction.[1]

-

Option A: Catalytic Hydrogenation (Cleanest)

-

Catalyst: PtO2 (Adams' catalyst) or 5% Pt/C. (Pd/C is often too slow for quinoline rings unless acidic).

-

Solvent: Methanol with 1.0 eq HCl (Protonation activates the pyridine ring).

-

Conditions: H2 balloon (1 atm) or Parr shaker (40 psi).

-

Protocol:

-

Dissolve quinoline-7-sulfonamide in Methanol. Add 1.1 eq of conc. HCl.

-

Add catalyst (5-10 wt%).

-

Hydrogenate for 6–12 hours.

-

Filter catalyst, neutralize with NaHCO3, extract with DCM.

-

-

-

Option B: Sodium Cyanoborohydride (Chemical Reduction)

-

Reagents: NaBH3CN (3.0 eq), Acetic Acid (solvent).

-

Protocol: Stir the sulfonamide in glacial acetic acid. Add NaBH3CN portion-wise at 10°C. Stir at RT for 12 hours. Basify carefully with NaOH (keep cool) and extract.

-

Data Summary & Validation

| Parameter | 7-Nitroquinoline | 7-Aminoquinoline | Quinoline-7-SO2NH2 | 1,2,3,4-THQ-7-SO2NH2 |

| MW ( g/mol ) | 174.16 | 144.17 | 222.26 | 226.29 |

| Appearance | Yellow needles | Brown/Yellow solid | Off-white solid | White/Pale solid |

| Key 1H NMR | δ 8.9 (H2), 8.0 (H8) | δ 6.9 (H8), 4.2 (NH2) | δ 8.5 (H2), 7.6 (H8) | δ 3.3 (t, 2H, C2-H) , δ 1.9 (m, 2H, C3-H) |

| TLC (Rf) | High (Non-polar) | Low (Polar/Fluorescent) | Medium | Low (Amine tailing) |

Validation Checkpoints:

-

Step 2 Success: The disappearance of the diazonium species and the formation of a non-polar spot (sulfonyl chloride) on TLC.

-

Step 4 Success: The disappearance of aromatic protons in the pyridine region (δ 8.5–9.0 ppm) and appearance of aliphatic triplets at δ 3.0–3.5 ppm and δ 1.9 ppm in 1H NMR.

Mechanistic Insight: Why this route?

The diagram below illustrates the failure mode of the "Direct Route" versus the success of the "Functionalized Precursor" route.

Figure 2: Comparison of synthetic strategies. Direct functionalization of THQ fails to access the 7-position due to the para-directing nature of the amine/amide group.

References

-

Regioselectivity of Nitration/Sulfonation in Quinolines

-

Kulka, M., & Manske, R. H. F. (1952).[2] "The Nitration of Some Quinoline Derivatives." Canadian Journal of Chemistry.

- Note: Confirms that direct nitration/sulfon

-

-

Nitration of 1,2,3,4-Tetrahydroquinoline

-

Cordeiro, A., et al. (2011).[3] "Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration." European Journal of Organic Chemistry.[3]

- Note: Establishes that N-protected THQ directs electrophiles to C6, making the direct route to C7 impossible.

-

-

Sandmeyer/Meerwein Sulfonation Protocol

- Doyle, M. P., et al. (1977). "Alkyl Nitrites as Nitrosating Agents in Meerwein Arylation." Journal of Organic Chemistry. (General methodology for converting amines to sulfonyl chlorides via diazonium).

-

Reduction of Quinolines to Tetrahydroquinolines

-

Minakawa, M., et al. (2018).[1] "Ligand- and Base-Free Silver-Catalyzed Reduction of Quinolines." Synlett.

- Note: Modern protocols for selective ring reduction.

-

Sources

Application Notes and Protocols for the Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonamide Intermediates

Abstract

The 2-oxo-1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its sulfonamide derivatives, particularly at the C-7 position, are of significant interest due to their potential as enzyme inhibitors and modulators of various biological pathways.[1][2] This document provides a comprehensive guide for researchers, detailing a robust and validated three-step synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonamide. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and rationale behind key experimental choices, ensuring a reproducible and scalable synthesis.

Synthetic Strategy and Rationale

The synthesis of the target sulfonamide intermediate is achieved through a linear, three-step sequence. This pathway was designed for its efficiency, use of readily available starting materials, and logical progression from core scaffold formation to targeted functionalization.

The overall workflow is as follows:

Sources

HPLC method development for 1,2,3,4-tetrahydroquinoline-7-sulfonamide purity

An Application Note on the Development and Validation of a Stability-Indicating RP-HPLC Method for Purity Determination of 1,2,3,4-tetrahydroquinoline-7-sulfonamide

Abstract

This application note provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 1,2,3,4-tetrahydroquinoline-7-sulfonamide. High-performance liquid chromatography is a cornerstone analytical technique in the pharmaceutical industry, essential for ensuring the purity, potency, and safety of drug substances.[1][2] This document outlines a systematic approach, from initial method screening and optimization to full validation according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing both step-by-step instructions and the scientific rationale behind critical experimental choices.

Foundational Principles & Preliminary Analysis

The successful development of an HPLC method begins with a thorough understanding of the analyte's physicochemical properties and the regulatory framework governing analytical procedures.

Analyte Characteristics and Chromatographic Challenges

1,2,3,4-tetrahydroquinoline-7-sulfonamide possesses a unique chemical structure that presents specific challenges for RP-HPLC analysis.

-

Basic Nature: The nitrogen atom within the tetrahydroquinoline ring is basic. In acidic mobile phases, this amine group will be protonated. This basicity can lead to strong, undesirable interactions with acidic residual silanol groups present on the surface of standard silica-based stationary phases (e.g., C18, C8).[4] These secondary interactions are a common cause of poor chromatographic performance, manifesting as significant peak tailing, low efficiency, and poor reproducibility.[4]

-

Aromaticity: The presence of the aromatic ring provides a chromophore, making UV detection a suitable choice for quantification. A UV scan should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

-

Polarity: The sulfonamide group imparts a degree of polarity to the molecule. The overall polarity will influence retention behavior in reversed-phase chromatography.

Given these characteristics, the primary goal of method development is to mitigate the silanophilic interactions to achieve a sharp, symmetrical peak. This is typically accomplished by careful selection of the stationary phase and precise control of the mobile phase pH.[4]

Regulatory Framework

All analytical methods used in pharmaceutical development must be validated to ensure they are fit for purpose.[5][6] This work is guided by the principles outlined in the following documents:

-

ICH Q2(R2) - Validation of Analytical Procedures: Provides a framework for validating analytical methods, detailing the performance characteristics that must be investigated.[7][8]

-

USP General Chapter <621> Chromatography: Offers definitions, procedures, and allowable adjustments for chromatographic systems used in pharmacopeial analysis.[9][10]

Method Development Strategy

A systematic, multi-stage approach is employed to develop a robust HPLC method. This process begins with broad screening of key parameters and progresses to fine-tuning for optimal performance.

Figure 1: Overall workflow for HPLC method development and validation.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for each phase of the method development and validation process.

Materials and Instrumentation

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[11]

-

Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Purified water (e.g., Milli-Q®). Reagents for buffers (e.g., potassium phosphate, formic acid) and forced degradation (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide).

-

Reference Standard: A well-characterized reference standard of 1,2,3,4-tetrahydroquinoline-7-sulfonamide of known purity.

Protocol 1: Initial Method Screening

Objective: To identify a suitable combination of stationary phase and mobile phase that provides good peak shape and adequate retention of the analyte.

-

Solution Preparation:

-

Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 ACN:Water).

-

Prepare a working standard solution at ~0.1 mg/mL by diluting the stock solution.

-

-

UV Spectrum Analysis:

-

Inject the working standard solution and acquire the UV spectrum from 200 to 400 nm using the PDA detector. Determine the λ-max for quantification.

-

-

Column and Mobile Phase Screening:

-

Install the first column to be screened (e.g., a modern, high-purity silica C18 column, 4.6 x 150 mm, 3.5 µm).

-

Condition 1 (Acidic):

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in ACN.

-

-

Condition 2 (Near Neutral):

-

Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 6.8.

-

Mobile Phase B: ACN.

-

-

For each condition, run a generic scouting gradient (e.g., 5% to 95% B in 15 minutes).

-

Inject the working standard solution.

-

Evaluate the chromatograms for peak shape (asymmetry), retention time, and efficiency.

-

Repeat the process for other columns (e.g., C8, Phenyl-Hexyl) to find the best starting conditions. The goal is to select the condition that yields a symmetric peak (asymmetry factor between 0.8 and 1.5).

-

Protocol 2: Method Optimization

Objective: To fine-tune the selected screening conditions to achieve optimal resolution between the main analyte peak and any potential impurities or degradants.

Figure 2: Interdependencies of key parameters in HPLC method optimization.

-

Gradient Adjustment:

-

Using the best conditions from the screening phase, adjust the gradient slope.

-

For closely eluting impurities, a shallower gradient (e.g., 1% change in mobile phase B per minute) will increase resolution.

-

For impurities that are very different in polarity, the gradient can be steepened to reduce run time.

-

-

Temperature Adjustment:

-

Vary the column temperature (e.g., 25°C, 30°C, 35°C). Increasing temperature generally decreases retention time and can sometimes improve peak shape by reducing mobile phase viscosity. It can also alter the selectivity between the analyte and impurities.

-

-